
6-Bromo-1,3-dimethyl-1H-indole
概要
説明
6-Bromo-1,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of bromine and methyl groups at specific positions on the indole ring differentiates this compound from other indole derivatives .科学的研究の応用
Crystal Structure and Molecular Analysis
6-Bromo-1,3-dimethyl-1H-indole derivatives are studied for their crystal structure and molecular interactions. Barakat et al. (2017) conducted a study on a related compound, focusing on its crystal structure using X-ray diffraction, Hirshfeld surface analysis, and thermal stability. They also utilized computational methods like DFT and TD-DFT for molecular orbital and NMR chemical shift analyses (Barakat et al., 2017).
Synthesis and Derivative Formation
Research has been conducted on the synthesis of various derivatives of this compound and related compounds. Miki et al. (2006) explored the treatment of dimethyl indole-2,3-dicarboxylate with various reagents to produce bromoindole derivatives, demonstrating the versatility of these compounds in synthesis (Miki et al., 2006).
Biological Activity and Natural Products
Several studies have investigated the biological activities of brominated indole derivatives. For instance, Peters et al. (2002) isolated ten brominated alkaloids from the marine bryozoan Flustra foliacea, highlighting the natural occurrence and potential biological activities of these compounds (Peters et al., 2002). Additionally, Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, demonstrating their antimicrobial properties (Segraves & Crews, 2005).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, the derivatives of this compound have been explored for drug development. Hu et al. (2002) studied the binding of bromotryptamine derivatives to serotonin receptors, indicating the potential of these compounds in the development of drugs affecting the serotonin system (Hu et al., 2002).
Photobiology and Photochemistry
The interaction of this compound derivatives with light and their photochemical properties have also been a subject of study. Celewicz (1989) explored the photochemical reactions of bromo-dimethyluracils with indoles, revealing insights into the photobiological applications of these compounds (Celewicz, 1989).
Safety and Hazards
6-Bromo-1,3-dimethyl-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and contact with skin and eyes. It should be stored in a dry, cool, and well-ventilated place .
特性
IUPAC Name |
6-bromo-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCVPVSACLPFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


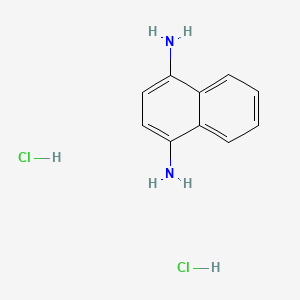

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)


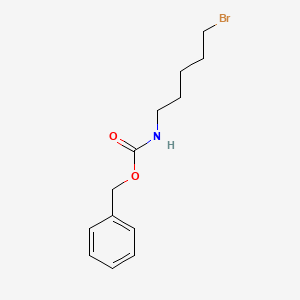
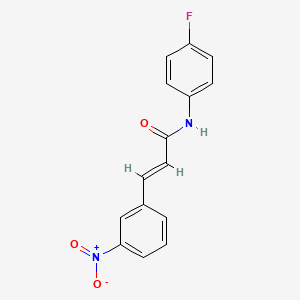
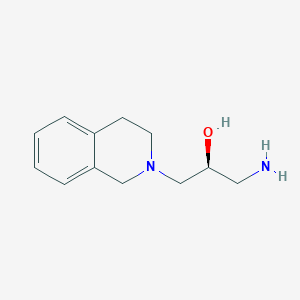

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
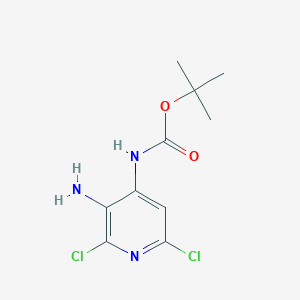
![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)
![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)